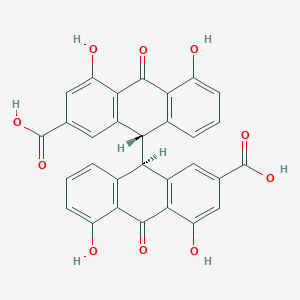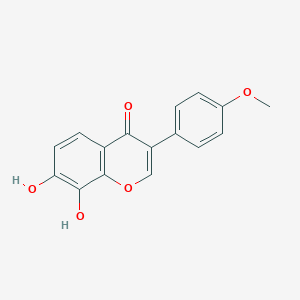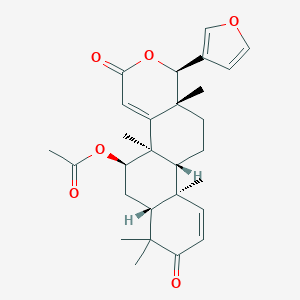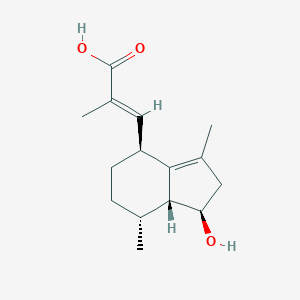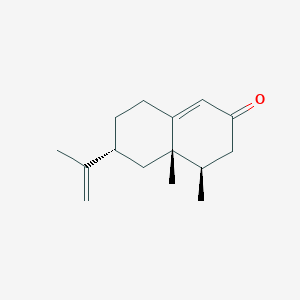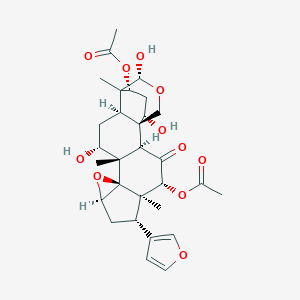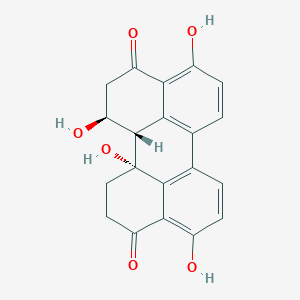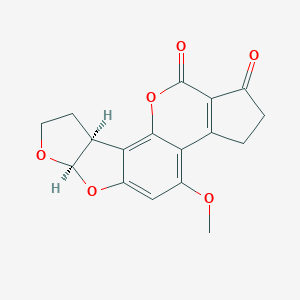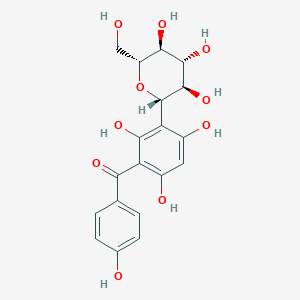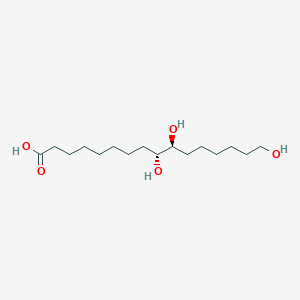
Ruberythric acid
Overview
Description
Ruberythric acid is a yellow crystalline acidic glycoside . It is one of the natural colorants extracted from madder roots . The brilliant red color is usually mordanted with potassium, barium, or calcium salts .
Synthesis Analysis
This compound is found in madder roots (Rubia tinctorum L.) . A study showed that a softer extraction method involving aqueous glucose solution efficiently extracts this compound without causing hydrolysis .Molecular Structure Analysis
The molecular formula of this compound is C25H26O13 . It is soluble in hot water and slightly soluble in cold water and ethanol . It decomposes in acids and alkalis .Chemical Reactions Analysis
This compound decomposes to form alizarin in boiling water . A study showed that the Bray–Liebhafsky oscillatory reaction can be used for the kinetic determination of microquantities of alizarin .Physical and Chemical Properties Analysis
This compound is soluble in hot water and slightly soluble in cold water and ethanol . It decomposes in acids and alkalis . The molecular weight of this compound is 534.47 g/mol .Scientific Research Applications
Extraction and Structure Elucidation : Ruberythric acid, along with lucidin primeveroside, is a major glycosidic compound in madder. The crystal structure of this compound was elucidated, revealing intermolecular hydrogen bonding interactions and intramolecular hydrogen bonding through hydroxyquinone groups, which are significant for its dyeing properties (Ford, Rayner, & Blackburn, 2015).
Medical Applications : this compound, along with alizarin glucuronide, can inhibit the crystallization of calcium oxalate and calcium phosphate, potentially increasing their solubility in human urine. This suggests a potential application in the treatment or prevention of urinary calculi through the oral administration of oxianthraquinone (Dulce, 1978).
Analytical Chemistry Applications : A high-performance liquid chromatography (HPLC) method was developed to analyze anthraquinone glycosides and aglycones in madder root, including this compound. This method aids in the characterization of these compounds in Rubia tinctorum L. extracts (Derksen et al., 1998).
Dyeing Properties and Historical Use : Studies on sorption isotherms for colorants in Dyers' madder (Rubia tinctorum L.) revealed that this compound has a higher affinity for wool compared to alizarin. This is significant for understanding historical dyeing practices and the chemical properties of natural dyes (Ford, Rayner, & Blackburn, 2018).
Enzymatic Hydrolysis for Dye Production : For commercial dye production from madder, this compound needs to be hydrolyzed to alizarin, the main dye component. Enzymatic hydrolysis was found to be an effective method to achieve this without forming unwanted byproducts (Derksen et al., 2003).
Selective Solvent Extraction : A method was developed for selective solvent extraction of this compound from madder roots, which could then be completely converted to alizarin by enzymatic hydrolysis with β-glucosidase. This process minimizes the inhibitory effect caused by other compounds and maximizes the yield of alizarin (Masawaki, Taya, & Tone, 1996).
Mechanism of Action
Target of Action
Ruberythric acid, a natural product found in Rubia tinctorum , has been identified as a potential inhibitor for the DNA ligase (A50R) of the mpox virus . DNA ligase is an enzyme that facilitates the joining of DNA strands together by forming a phosphodiester bond. It plays a crucial role in DNA replication and repair .
Mode of Action
It has been suggested that this compound interacts with the dna ligase, potentially inhibiting its function . This interaction could lead to changes in the DNA replication and repair processes, thereby affecting the life cycle of the mpox virus .
Biochemical Pathways
This compound is part of the anthraquinone family, which is synthesized in plants through the shikimate or chorismate and the polyketide pathway . In the shikimate pathway, anthraquinone with one hydroxylated ring is formed, whereas in the polyketide pathway, the octaketide chain forms hydroxylated anthraquinones .
Pharmacokinetics
In silico studies suggest that this compound may have promising binding properties, hinting at potential bioavailability .
Result of Action
The primary result of this compound’s action is its potential antiviral effects. It has been demonstrated to have antiviral action in live virus-cell cultures . By inhibiting the function of DNA ligase, this compound could potentially interfere with the replication and repair of viral DNA, thereby inhibiting the proliferation of the virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction and analysis of this compound require specific conditions to prevent degradation of the compound . Furthermore, the production of this compound in Rubia tinctorum can be affected by the plant’s growth conditions . .
Future Directions
Research into Ruberythric acid and related compounds is ongoing. For example, a review of Rubiae Radix et Rhizoma, which contains this compound, focused on the fields of botany, phytochemistry, pharmacology, and toxicology . This suggests potential future directions in these areas.
Relevant Papers Several papers have been published on this compound. For example, a paper by Ford, Rayner, and Blackburn discusses the isolation and extraction of this compound from Rubia tinctorum L. and provides the crystal structure of the natural dye . Another paper reviews the botany, phytochemistry, pharmacology, and toxicology of Rubiae Radix et Rhizoma, which contains this compound .
Biochemical Analysis
Biochemical Properties
Ruberythric acid interacts with various biomolecules in biochemical reactions. It is known to decompose to form alizarin in boiling water . The brilliant red color of this compound is usually mordanted with potassium, barium, or calcium salts
Cellular Effects
It is known that Rubia cordifolia, a plant rich in this compound, has anti-inflammatory properties . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can decompose to form alizarin . Alizarin has been found to have affinities with key targets in the treatment of rheumatoid arthritis, suggesting that this compound may exert its effects at the molecular level through similar mechanisms .
Temporal Effects in Laboratory Settings
It is known that this compound decomposes to form alizarin in boiling water , suggesting that it may degrade under certain conditions.
Metabolic Pathways
This compound is involved in the anthraquinone biosynthetic pathway . It is produced from the precursors α-keto glutaric acid and pyruvic acid
Properties
IUPAC Name |
1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGGSVAWTYHZBI-CVQRFVFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026553 | |
| Record name | Alizarin primeveroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-84-1 | |
| Record name | Ruberythric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruberythric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizarin primeveroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBERYTHRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4360A2Y7JD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


